1,1,1,2-Tetrafluoropropane

Übersicht

Beschreibung

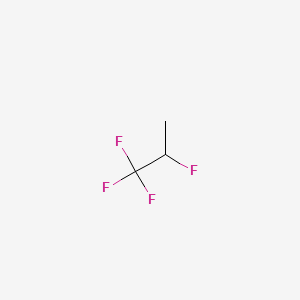

1,1,1,2-Tetrafluoropropane is an organic compound with the molecular formula C₃H₄F₄ and a molecular weight of 116.0575 g/mol . It is a colorless gas at room temperature and is commonly used in various industrial applications due to its unique properties.

Vorbereitungsmethoden

1,1,1,2-Tetrafluoropropane can be synthesized through several methods:

Fluorination of Propane: One common method involves the fluorination of propane using hydrogen fluoride in the presence of a catalyst such as antimony pentachloride.

Dehydrofluorination: Another method involves the dehydrofluorination of 1,1,1,2,3-pentafluoropropane using a strong base like potassium hydroxide.

Industrial Production: Industrially, this compound is produced through gas-phase fluorination of 2-chloro-1,1,1,2-tetrafluoropropane using a metal halide and a perfluorosulfonic acid as catalysts.

Analyse Chemischer Reaktionen

1,1,1,2-Tetrafluoropropane undergoes various chemical reactions:

Oxidation: It can be oxidized to form carbonyl compounds such as aldehydes and ketones.

Reduction: Reduction reactions can convert it into less fluorinated hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles like chlorine or bromine.

Common Reagents and Conditions: Common reagents include hydrogen fluoride, potassium hydroxide, and various metal halides. Reaction conditions often involve elevated temperatures and pressures to facilitate the reactions.

Major Products: Major products formed from these reactions include partially fluorinated hydrocarbons, carbonyl compounds, and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Refrigeration and Air Conditioning

1,1,1,2-Tetrafluoropropane is primarily used as a refrigerant in cooling systems. It serves as a replacement for ozone-depleting substances like chlorofluorocarbons (CFCs). Its low toxicity and non-flammability make it an ideal candidate for domestic and commercial refrigeration applications.

Case Study: Automotive Air Conditioning

In automotive air conditioning systems, HFC-134a has been widely adopted due to its efficiency and lower environmental impact compared to previous refrigerants. Studies have shown that vehicles using HFC-134a exhibit improved energy efficiency while maintaining effective cooling performance under varying operational conditions .

Propellant in Aerosol Products

Another significant application of this compound is as a propellant in aerosol formulations. It is commonly used in products such as:

- Inhalers : HFC-134a acts as a propellant in metered-dose inhalers (MDIs) for asthma medications. Its efficacy in delivering drugs effectively to the lungs has been well-documented .

- Household Products : Many household cleaners and personal care products utilize HFC-134a due to its ability to create a fine mist and its compatibility with various formulations.

Case Study: Inhaler Performance

Research conducted on inhalers using HFC-134a has demonstrated that it provides consistent dosing and improved patient outcomes compared to older propellants. Clinical trials indicate that patients experience better control of asthma symptoms when using inhalers with this compound .

Industrial Solvent

The compound is also being explored as an organic solvent in various industrial applications. Its properties allow it to dissolve a wide range of materials without leaving harmful residues.

Applications in Cleaning

HFC-134a is utilized in precision cleaning processes for electronic components and optical devices. Its effectiveness in removing oils and contaminants without damaging sensitive materials makes it valuable in high-tech manufacturing environments .

Research Applications

In scientific research, this compound is employed in various experimental setups:

- Particle Detection : It is used in resistive plate chamber particle detectors at facilities like the Large Hadron Collider (LHC). The compound's properties contribute to the detection of charged particles by providing a suitable medium for ionization .

Case Study: Particle Physics Experiments

Experiments at the LHC have utilized HFC-134a for its low viscosity and high dielectric strength, allowing for precise measurements of particle interactions. This application underscores the compound's versatility beyond conventional uses .

Environmental Considerations

While this compound has a low ozone depletion potential (ODP), it does possess a significant global warming potential (GWP) of 1430 over a 100-year period. This aspect has led to ongoing research into alternatives with reduced environmental impact.

Table: Comparison of Refrigerants

| Refrigerant | ODP | GWP | Common Uses |

|---|---|---|---|

| This compound (HFC-134a) | 0 | 1430 | Refrigeration, aerosols |

| Chlorofluorocarbon (CFC-12) | 0.82 | 10900 | Refrigeration |

| Hydrofluorocarbon (HFO-1234yf) | 0 | <1 | Refrigeration (low GWP alternative) |

Wirkmechanismus

The mechanism of action of 1,1,1,2-tetrafluoropropane involves its interaction with various molecular targets:

Molecular Targets: It interacts with enzymes and proteins, affecting their structure and function.

Pathways Involved: It can influence metabolic pathways by altering enzyme activity and substrate availability.

Vergleich Mit ähnlichen Verbindungen

1,1,1,2-Tetrafluoropropane can be compared with other similar compounds:

1,1,1,2,3-Pentafluoropropane: This compound has one additional fluorine atom and exhibits different reactivity and physical properties.

1,1,2,2-Tetrafluoropropane: This isomer has a different arrangement of fluorine atoms, leading to variations in chemical behavior and applications.

1,1,1-Trifluoropropane: With one less fluorine atom, this compound shows distinct chemical properties and uses.

Biologische Aktivität

1,1,1,2-Tetrafluoropropane (also known as HFC-134a) is a halogenated hydrocarbon with the molecular formula C₃H₄F₄. It is primarily used as a refrigerant and propellant in various applications due to its favorable thermodynamic properties. However, understanding its biological activity is crucial for assessing its potential environmental and health impacts.

Research indicates that halogenated hydrocarbons like this compound can interact with biological systems through various mechanisms:

- Enzyme Interaction : Studies have shown that halogenated compounds can influence enzyme activity, potentially altering metabolic pathways in organisms.

- Cell Membrane Disruption : The presence of fluorine atoms may affect the lipid bilayer of cell membranes, leading to changes in permeability and cellular function .

Toxicological Studies

Several studies have explored the toxicological effects of this compound:

- Acute Toxicity : Research has demonstrated that high concentrations can lead to respiratory distress and neurological effects in laboratory animals .

- Chronic Exposure : Long-term exposure studies indicate potential carcinogenic effects and endocrine disruption in mammals .

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of this compound highlighted its persistence in the atmosphere and potential for bioaccumulation. The research indicated that while it is less harmful than some other halogenated compounds, it still poses risks to aquatic life due to its volatility and solubility in water .

Case Study 2: Occupational Exposure

A case study examining workers in industries using this compound revealed instances of respiratory issues linked to inhalation exposure. Monitoring programs showed elevated levels of the compound in air samples collected from manufacturing facilities .

Comparative Biological Activity with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity Insights |

|---|---|---|

| 1,1,1-Trifluoropropane | One less fluorine atom | Lower toxicity; primarily used as a solvent |

| 2-Chloro-1,1,1,2-tetrafluoropropane | Chlorine substitution | Higher reactivity; noted for potential endocrine disruption |

| 3-Bromo-1,1,2,2-tetrafluoropropane | Bromine addition | Increased toxicity; significant enzyme interaction effects |

Synthesis and Characterization

The synthesis of this compound typically involves fluorination reactions. Characterization techniques such as NMR spectroscopy have been employed to confirm the molecular structure and purity of synthesized samples .

Regulatory Considerations

Due to its potential environmental impacts and biological activity, regulatory bodies have begun to scrutinize the use of this compound. The EU REACH regulation classifies it under substances of very high concern due to its bioaccumulative properties .

Eigenschaften

IUPAC Name |

1,1,1,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4/c1-2(4)3(5,6)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEMUVRCEAELBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503373 | |

| Record name | 1,1,1,2-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-48-7 | |

| Record name | 1,1,1,2-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2-Tetrafluoropropane (FC-254eb) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.